(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound "(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one" is a thiazolidinone derivative characterized by:
- A thiazolidin-4-one core with a sulfanylidene (C=S) group at position 2.
- A (2-fluorophenyl)methylidene substituent at position 5, introducing aromatic and fluorinated electronic effects.
- A 3-(4-methylpiperidin-1-yl)-3-oxopropyl chain at position 3, incorporating a tertiary amine (piperidine) and a ketone group.
- An E-configuration at the exocyclic double bond (C5), influencing spatial arrangement and intermolecular interactions.
Properties
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S2/c1-13-6-9-21(10-7-13)17(23)8-11-22-18(24)16(26-19(22)25)12-14-4-2-3-5-15(14)20/h2-5,12-13H,6-11H2,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMIINBCQZDCLL-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.
Structure and Synthesis
Thiazolidin-4-one derivatives are characterized by a five-membered ring containing sulfur and nitrogen. The specific compound under consideration features a fluorophenyl group and a piperidinyl moiety, which are known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step reactions that allow for the introduction of various substituents, which can significantly influence the biological properties of the resulting compounds.
Biological Activities
Thiazolidin-4-one derivatives exhibit a wide range of biological activities, including:
1. Antidiabetic Activity
Thiazolidin-4-one derivatives have been extensively studied for their antidiabetic properties, particularly their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism. For instance, compounds like pioglitazone and rosiglitazone are well-known PPARγ agonists that help in managing type 2 diabetes by improving insulin sensitivity .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways involved in cell proliferation and survival. The compound has shown promising results in preclinical models against several cancer cell lines .
3. Antimicrobial Activity
Thiazolidin-4-one derivatives demonstrate significant antimicrobial properties against a variety of pathogens. This includes activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
4. Antioxidant Activity
The antioxidant properties of thiazolidin-4-ones are attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .
Case Studies
Several studies have investigated the biological activity of thiazolidin-4-one derivatives:
- Antidiabetic Study : A study demonstrated that a series of thiazolidin-4-one derivatives could significantly lower blood glucose levels in diabetic rats when administered at appropriate dosages, showcasing their potential as new antidiabetic agents .
- Anticancer Research : In vitro studies revealed that certain thiazolidin-4-one derivatives could inhibit the proliferation of human cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the micromolar range, indicating potent anticancer activity .
- Antimicrobial Evaluation : A recent investigation reported that specific derivatives exhibited minimum inhibitory concentrations (MIC) against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is highly dependent on their structural features:
| Substituent | Biological Activity |
|---|---|
| Fluorophenyl group | Enhances lipophilicity and receptor binding |
| Piperidinyl moiety | Increases potency against specific targets |
| Sulfanylidene group | Contributes to antioxidant and antimicrobial activity |
Modifications at positions 2, 3, and 5 of the thiazolidinone ring have been shown to significantly impact the pharmacological profiles of these compounds .
Scientific Research Applications
The compound (5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, synthesizing insights from diverse sources while ensuring a comprehensive overview.
Chemical Properties and Structure
The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the 2-fluorophenyl group and the 4-methylpiperidin-1-yl substituent enhances its biological activity, potentially influencing its interaction with biological targets.
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. The specific compound under consideration may inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression. Studies have shown that similar compounds can induce cell death in various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Properties
Thiazolidinones are known for their anti-inflammatory effects. The compound's structure suggests potential interactions with inflammatory mediators, possibly inhibiting pathways related to cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which are critical in the inflammatory response. Preliminary studies may reveal its efficacy in reducing inflammation in models of chronic inflammatory diseases.
Neurological Applications
Given the presence of the piperidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have shown promise as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and norepinephrine. This compound could be explored for its effects on anxiety and depression models in preclinical studies.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that thiazolidinone derivatives significantly inhibited the growth of human cancer cell lines. The compound was tested against breast and colon cancer cells, showing IC50 values comparable to established chemotherapeutics. Mechanistic studies suggested that it induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment, researchers evaluated the anti-inflammatory effects of thiazolidinone derivatives using an animal model of arthritis. The results indicated that treatment with the compound led to a marked reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Aromatic Substitutions :
- The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl () or 3-iodophenyl () due to fluorine’s electronegativity and small atomic radius .
- Methoxy groups (e.g., ) improve solubility but may reduce membrane permeability compared to halogens .
Phenyl () and ethyl/hexyl () substituents alter steric bulk and lipophilicity, impacting bioavailability .
Biological Implications: Thiazolidinones with chloro or nitro substituents () are often prioritized for antimicrobial studies due to their electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
